3-benzyl-2-(hexylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-2-(hexylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that belongs to the thienopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-(hexylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 2-aminothiophene-3-carboxamide derivatives with appropriate iminoester hydrochlorides under suitable conditions . The reaction conditions often include heating in the presence of formic acid or triethyl orthoformate, which facilitates the formation of the thienopyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve one-pot synthesis protocols, which are efficient and cost-effective. These methods typically use 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, aromatic aldehydes, and amines as starting materials . The reaction is carried out under reflux conditions in ethanol, with potassium hydroxide as a base .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-(hexylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The benzyl and hexylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-benzyl-2-(hexylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound exhibits antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Materials Science: The unique structural properties of the compound make it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-benzyl-2-(hexylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to the disruption of essential cellular processes and ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
2-substituted thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have similar structures but different substituents, which can affect their biological activity.
5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have a similar core structure but differ in the presence of additional fused rings.
Uniqueness
3-benzyl-2-(hexylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one is unique due to its specific substituents, which confer distinct biological properties. The presence of the benzyl and hexylsulfanyl groups enhances its antimicrobial activity compared to other similar compounds .
Properties
Molecular Formula |
C24H30N2OS2 |
---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
4-benzyl-5-hexylsulfanyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C24H30N2OS2/c1-2-3-4-11-16-28-24-25-22-21(19-14-9-6-10-15-20(19)29-22)23(27)26(24)17-18-12-7-5-8-13-18/h5,7-8,12-13H,2-4,6,9-11,14-17H2,1H3 |
InChI Key |
KJVGVGBYVFPSMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=NC2=C(C3=C(S2)CCCCC3)C(=O)N1CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.